molecular formula C6H7ClN2O2 B1583885 3-Nitroaniline hydrochloride CAS No. 33240-96-9

3-Nitroaniline hydrochloride

Cat. No.: B1583885
CAS No.: 33240-96-9
M. Wt: 174.58 g/mol
InChI Key: FWUUMDDHHPVSPL-UHFFFAOYSA-N
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Description

3-Nitroaniline hydrochloride is an organic compound derived from aniline, characterized by the presence of a nitro group (-NO2) at the meta position relative to the amino group (-NH2) on the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically involves the following steps:

  • Dissolve 1,3-dinitrobenzene in a suitable solvent.
  • Add hydrogen sulfide or sodium sulfide to the solution.
  • Heat the mixture to facilitate the reduction reaction.
  • Isolate the 3-nitroaniline product by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of 3-nitroaniline hydrochloride often involves large-scale reduction reactions using hydrogen sulfide or sodium sulfide. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Coupling Reactions: It can undergo azo coupling reactions to form azo dyes.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Sulfuric acid.

    Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 3-Aminoaniline.

    Nitration: 3,5-Dinitroaniline.

    Sulfonation: 3-Nitroaniline-4-sulfonic acid.

    Halogenation: 3-Nitro-4-chloroaniline or 3-Nitro-4-bromoaniline.

Scientific Research Applications

3-Nitroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Nitroaniline
  • 4-Nitroaniline
  • 3,5-Dinitroaniline

Properties

IUPAC Name

3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUUMDDHHPVSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954881
Record name 3-Nitroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33240-96-9
Record name Benzenamine, 3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33240-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitroanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The first article discusses the synthesis of a photoaffinity label for the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. How was 3-nitroaniline hydrochloride utilized in this synthesis?

A1: In this study, this compound served as a crucial building block in a multi-step synthesis of N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label for the PCP site of the NMDA receptor []. Researchers utilized the reactivity of the amine group in this compound to ultimately incorporate it into the guanidine structure of the target molecule. This involved reacting this compound with 1-naphthylcyanamide or 4-bromo-1-naphthylcyanamide in the presence of aluminum chloride, followed by several additional synthetic steps to achieve the desired photoaffinity probe.

Q2: The second study describes the synthesis of arylimido-substituted hexamolybdates with potential antitumor activity. What was the role of this compound in this context?

A2: In this case, this compound, along with its 2-methyl-4-nitro and 2-methyl-5-nitro derivatives, were reacted with octamolybdate ions in the presence of N,N'-dicyclohexylcarbodiimide (DCC) []. This reaction resulted in the formation of novel arylimido-substituted hexamolybdate compounds. The presence of the nitro group in this compound and its derivatives likely influences the electronic properties of the resulting hexamolybdates, which could be related to their observed preliminary antitumor activity against K562 cells.

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